molecular formula C13H13Cl5O3 B14510410 Butyl 2,2,2-trichloro-1-(3,4-dichlorophenyl)ethyl carbonate CAS No. 63253-21-4

Butyl 2,2,2-trichloro-1-(3,4-dichlorophenyl)ethyl carbonate

Cat. No.: B14510410
CAS No.: 63253-21-4
M. Wt: 394.5 g/mol
InChI Key: BAOIDIWUAZAIHO-UHFFFAOYSA-N
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Description

Butyl 2,2,2-trichloro-1-(3,4-dichlorophenyl)ethyl carbonate is an organic compound characterized by its unique structure, which includes a butyl group, a trichloromethyl group, and a dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2,2,2-trichloro-1-(3,4-dichlorophenyl)ethyl carbonate typically involves the reaction of 2,2,2-trichloro-1-(3,4-dichlorophenyl)ethanol with butyl chloroformate. This reaction is usually carried out in the presence of a base, such as pyridine, to facilitate the formation of the carbonate ester. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors can help in maintaining consistent reaction conditions, thereby ensuring the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl 2,2,2-trichloro-1-(3,4-dichlorophenyl)ethyl carbonate can undergo various chemical reactions, including:

    Hydrolysis: This reaction involves the breakdown of the carbonate ester in the presence of water, leading to the formation of 2,2,2-trichloro-1-(3,4-dichlorophenyl)ethanol and butanol.

    Substitution: The compound can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.

    Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acids/bases.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: 2,2,2-Trichloro-1-(3,4-dichlorophenyl)ethanol and butanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Butyl 2,2,2-trichloro-1-(3,4-dichlorophenyl)ethyl carbonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbonate esters.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as a prodrug that can release active pharmaceutical ingredients under specific conditions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 2,2,2-trichloro-1-(3,4-dichlorophenyl)ethyl carbonate involves its interaction with specific molecular targets. The compound can act as a prodrug, releasing active metabolites upon hydrolysis. These metabolites can then interact with biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and the nature of the active metabolites released.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloro-1,1-dimethylethyl chloroformate: Similar in structure but with a different alkyl group.

    Butyl 4-({2,2,2-trichloro-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate: Contains additional functional groups that confer different properties.

Uniqueness

Butyl 2,2,2-trichloro-1-(3,4-dichlorophenyl)ethyl carbonate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo hydrolysis and release active metabolites makes it particularly valuable in medicinal chemistry as a prodrug.

Properties

CAS No.

63253-21-4

Molecular Formula

C13H13Cl5O3

Molecular Weight

394.5 g/mol

IUPAC Name

butyl [2,2,2-trichloro-1-(3,4-dichlorophenyl)ethyl] carbonate

InChI

InChI=1S/C13H13Cl5O3/c1-2-3-6-20-12(19)21-11(13(16,17)18)8-4-5-9(14)10(15)7-8/h4-5,7,11H,2-3,6H2,1H3

InChI Key

BAOIDIWUAZAIHO-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)OC(C1=CC(=C(C=C1)Cl)Cl)C(Cl)(Cl)Cl

Origin of Product

United States

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